エチドロン酸二ナトリウム
概要
説明
ホスホラミドン二ナトリウムは、Streptomyces tanashiensisの培養物から得られる化学化合物です。 テルモリシン、膜メタロエンドペプチダーゼ、エンドセリン変換酵素など、いくつかの酵素に対する阻害効果が知られています 。この化合物は、その酵素阻害特性により、生化学的ツールとして広く使用されています。
作用機序
ホスホラミドン二ナトリウムは、特定の酵素を阻害することによりその効果を発揮します。この機構は、酵素の活性部位に結合することにより、基質が触媒部位にアクセスするのを防ぐことを伴います。 この阻害は、安定な酵素-阻害剤複合体の形成によって達成されます 。 分子標的は、テルモリシン、膜メタロエンドペプチダーゼ、エンドセリン変換酵素です .
類似の化合物との比較
ホスホラミドン二ナトリウムは、タロペプチンなどの他のペプチダーゼ阻害剤に似ています。 タロペプチンとは、1つの立体中心が異なります 。その他の類似の化合物には、以下が含まれます。
タロペプチン: 構造は似ていますが、立体化学が異なる、密接に関連するペプチダーゼ阻害剤。
ベスタチン: 作用機序が異なる別のペプチダーゼ阻害剤。
アマスタチン: 同様の生化学的研究に使用されるペプチダーゼ阻害剤.
ホスホラミドン二ナトリウムは、複数の酵素に対する特定の阻害効果と、科学研究における幅広い応用によりユニークです。
科学的研究の応用
Phosphoramidon disodium has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: It helps in understanding the role of metalloproteinases in various biological processes.
Industry: It is used in the development of enzyme inhibitors for therapeutic applications.
生化学分析
Biochemical Properties
Etidronate disodium is a bisphosphonate that inhibits osteoclast-mediated bone resorption . It interacts with hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This interaction blocks the aggregation, growth, and mineralization of these crystals .
Cellular Effects
Etidronate disodium primarily acts on bone . It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals . This inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth . Both effects increase as the dose increases . Etidronate disodium therapy does not adversely affect serum levels of parathyroid hormone or calcium .
Molecular Mechanism
Etidronate disodium chemisorbs to calcium hydroxyapatite crystals and their amorphous precursors, blocking the aggregation, growth, and mineralization of these crystals . This is thought to be the mechanism by which etidronate disodium prevents or retards heterotopic ossification .
Temporal Effects in Laboratory Settings
In laboratory settings, form I of disodium etidronate tetrahydrate was found to be the most stable solid-state under ambient conditions and is suitable as an API for manufacture in solid formulations . The phosphorus K-edge XANES spectra differed among form I, the amorphous form, and form II, which may be ascribed to the difference in the coordinate bond schemes between the phosphate moieties and sodium ions .
Dosage Effects in Animal Models
In an ongoing study, several rats treated with EDTMP (50-333 mg/kg/day) died during the first twelve months and were seen to have osteosarcomas with metastases .
Metabolic Pathways
Etidronate disodium is not metabolized . The amount of drug absorbed after an oral dose is approximately 3% . In normal subjects, plasma half-life (t1/2) of etidronate, based on non-compartmental pharmacokinetics is 1 to 6 hours .
Transport and Distribution
Within 24 hours, approximately half the absorbed dose of etidronate disodium is excreted in urine; the remainder is distributed to bone compartments from which it is slowly eliminated . Animal studies have yielded bone clearance estimates up to 165 days .
Subcellular Localization
Etidronate disodium acts primarily on bone . It can inhibit the formation, growth, and dissolution of hydroxyapatite crystals and their amorphous precursors by chemisorption to calcium phosphate surfaces . This inhibition of crystal resorption occurs at lower doses than are required to inhibit crystal growth . Both effects increase as the dose increases .
準備方法
ホスホラミドン二ナトリウムは、特定のアミノ酸をカップリングし、ホスホラミデート基を組み込む一連の化学反応によって合成できます。合成経路には通常、次の手順が含まれます。
アミノ酸のカップリング: 最初のステップでは、ロイシンとトリプトファンをカップリングしてジペプチドを形成します。
リン酸化: 次に、ジペプチドをリン酸化剤を使用してリン酸化してホスホラミデート基を導入します。
ホスホラミドン二ナトリウムの工業生産方法には、同様のステップが含まれていますが、商業的な需要を満たすために拡大されています。このプロセスには、最終製品の純度と効力を確保するための厳格な品質管理対策が含まれています。
化学反応の分析
ホスホラミドン二ナトリウムは、次のようないくつかの種類の化学反応を起こします。
これらの反応で使用される一般的な試薬と条件には、加水分解のための水と酵素阻害のための特定の阻害剤が含まれます。これらの反応から生成される主要な生成物は、ホスホリル-L-ロイシル-L-トリプトファンと阻害された酵素複合体です。
科学研究への応用
ホスホラミドン二ナトリウムは、次のような幅広い科学研究への応用があります。
化学: 酵素動力学と阻害機構を研究するためのツールとして使用されます。
生物学: さまざまな生物学的プロセスにおけるメタロプロテアーゼの役割を理解するのに役立ちます。
類似化合物との比較
Phosphoramidon disodium is similar to other peptidase inhibitors such as talopeptin. it differs from talopeptin by a single stereocenter . Other similar compounds include:
Talopeptin: A closely related peptidase inhibitor with a similar structure but different stereochemistry.
Bestatin: Another peptidase inhibitor with a different mechanism of action.
Amastatin: A peptidase inhibitor used in similar biochemical studies.
Phosphoramidon disodium is unique due to its specific inhibitory effects on multiple enzymes and its wide range of applications in scientific research.
特性
InChI |
InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9); | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZRVHZTAYMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.[Na] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NaO7P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29329-71-3, 2666-14-0 | |
Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |
Record name | 1-Hydroxyethylidene-1,1-diphosphonic acid sodium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29329-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |
Record name | Phosphonic acid, P,P′-(1-hydroxyethylidene)bis-, sodium salt (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2666-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
229.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Solid; [IUCLID] | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-Hydroxyethylidene)bisphosphonic acid, sodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21480 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3794-83-0, 7414-83-7, 29329-71-3 | |
Record name | Tetrasodium etidronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3794-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etidronate disodium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7414-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-hydroxyethylidene)bisphosphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etidronate disodium exert its effects on bone metabolism?
A1: Etidronate disodium acts by adsorbing to hydroxyapatite crystals in bone. [] This adsorption inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption. [] Consequently, etidronate disodium reduces bone turnover and can help to increase bone mineral density. [, , , ]
Q2: What is the significance of etidronate disodium's resistance to enzymatic hydrolysis?
A2: Unlike endogenous pyrophosphate, etidronate disodium resists enzymatic breakdown. [] This resistance allows it to remain active in the body for longer periods, contributing to its sustained effects on bone metabolism.
Q3: Can continuous administration of etidronate disodium have adverse effects on bone?
A3: Yes, continuous etidronate disodium administration can disrupt bone mineralization. [] This disturbance arises from the drug's potent inhibition of bone resorption, which, when sustained, can hinder the natural bone remodeling process. Intermittent cyclical administration is generally preferred to mitigate this risk. []
Q4: What is the molecular formula and weight of etidronate disodium?
A4: The molecular formula of etidronate disodium is C2H6Na2O7P2, and its molecular weight is 249.99 g/mol. []
Q5: How does etidronate disodium interact with calcium phosphate cement?
A5: Etidronate disodium exhibits a dual behavior with calcium phosphate cement. At low concentrations, it acts as a retarder, slowing down the setting process. [] Conversely, at high concentrations, it accelerates the setting. [] This property allows for controlled setting times in biocement applications.
Q6: What are the main therapeutic uses of etidronate disodium?
A6: Etidronate disodium finds clinical use in treating various conditions, including:- Hypercalcemia of malignancy [, , , , ]- Paget's disease of bone [, , , , , ]- Heterotopic ossification []- Osteoporosis [, , , , , ]
Q7: How effective is etidronate disodium in treating hypercalcemia of malignancy?
A7: Etidronate disodium effectively manages hypercalcemia of malignancy by reducing serum calcium levels. [, , , ] Intravenous administration has shown success rates exceeding 70% in normalizing calcium levels within days. []
Q8: Can etidronate disodium be used to treat osteoporosis in postmenopausal women?
A8: Yes, etidronate disodium has shown promise in managing postmenopausal osteoporosis, particularly when administered intermittently. [, , , ] Studies demonstrate improvements in bone mineral density and reduced fracture risk. [, ]
Q9: What is the role of etidronate disodium in managing Paget's disease of bone?
A9: Etidronate disodium effectively controls Paget's disease by inhibiting excessive bone resorption and reducing bone turnover. [, , , , ] This leads to clinical improvements in pain, bone markers, and bone scan appearances. [, ]
Q10: How is etidronate disodium administered?
A10: Etidronate disodium can be administered both intravenously and orally. [, , , ] The choice of administration route depends on the specific indication and the severity of the condition being treated.
Q11: Does etidronate disodium affect bone scan results?
A11: Yes, etidronate disodium can interfere with bone scans using Tc-99m methylene diphosphonate (Tc-99m MDP). [] The drug competes with the radioactive tracer for binding sites on hydroxyapatite, potentially leading to false-negative results.
Q12: What are the potential adverse effects of etidronate disodium?
A12: While generally well-tolerated, etidronate disodium may cause side effects such as gastrointestinal discomfort and, in rare cases, leukopenia. [] Long-term use, especially continuous administration, can lead to osteomalacia due to impaired bone mineralization. [, ]
Q13: What analytical methods are used to determine etidronate disodium concentration?
A13: Several analytical techniques are employed for etidronate disodium analysis, including:- Ion chromatography with suppressed conductivity detection []- UV spectrophotometry after derivatization []- Capillary electrophoresis with indirect UV detection []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。